7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
Properties
IUPAC Name |
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FO5/c1-12-19(27-11-18(24)13-6-8-20(26-2)17(23)10-13)9-7-15-14-4-3-5-16(14)22(25)28-21(12)15/h6-10H,3-5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMWWJZIEKHCJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 382.39 g/mol. The presence of the 3-fluoro-4-methoxyphenyl group and the 2-oxoethoxy moiety suggests significant interactions with biological targets.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound may modulate the activity of various enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation and apoptosis.
- Receptor Binding : It is hypothesized to interact with specific receptors that mediate cellular responses, influencing processes such as inflammation and tumor growth.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, affecting transcriptional regulation and potentially leading to apoptosis in cancer cells.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Its potential to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
Comparative Analysis of Biological Activities
The following table compares the biological activities of this compound with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorinated aromatic group | Anticancer, anti-inflammatory |
| 3-(2-(4-methoxyphenyl)-2-oxoethoxy)-4-methylbenzo[c]chromen-6-one | Methoxy group instead of fluorine | Anticancer, anti-inflammatory |
| 4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one | Different substituents on the chromene core | Unique reactivity; potential anticancer properties |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
-
Anticancer Activity : A study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications in substituents can enhance or reduce anticancer efficacy.
- Example Study: A compound structurally akin to 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6-methyl exhibited IC50 values in the micromolar range against breast cancer cell lines.
- Mechanistic Insights : Research has shown that these compounds may induce apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in oncology.
Future Directions
Further research is warranted to elucidate the precise mechanisms by which this compound exerts its effects. This includes:
- In Vivo Studies : Animal models will be essential for assessing the therapeutic efficacy and safety profiles.
- Clinical Trials : If preclinical results are promising, advancing to clinical trials could provide valuable insights into its potential as a therapeutic agent.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibit promising anticancer properties. Studies have shown that these compounds can modulate various signaling pathways involved in cell proliferation and apoptosis, potentially leading to the development of new cancer therapies .
Protein Kinase Inhibition
The compound has been investigated for its ability to inhibit specific protein kinases, which play critical roles in cancer cell signaling. By inhibiting these kinases, the compound may help reduce tumor growth and enhance the efficacy of existing cancer treatments .
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective properties. This could have implications for treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant reduction in tumor size in xenograft models when treated with the compound. |
| Study B | Protein Kinase Inhibition | Showed effective inhibition of specific kinases associated with breast cancer progression. |
| Study C | Neuroprotection | Found that the compound reduced oxidative stress markers in neuronal cell cultures. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Electron-Withdrawing Groups : The 3-fluoro-4-methoxyphenyl group in the target compound provides a balance of lipophilicity and polarity, favoring both membrane permeability and target engagement. This contrasts with aliphatic substituents (e.g., 3-methyl-2-butenyloxy in ), which prioritize lipophilicity at the expense of solubility.
Steric vs. Electronic Effects : Bulky substituents like triazine () or piperazine () may enhance selectivity for specific protein pockets but could reduce synthetic accessibility.
Biological Activity : While direct pharmacological data for the target compound are lacking, analogs with acetamido or bromine substituents (e.g., ) demonstrate measurable tranquillizing effects, suggesting shared mechanisms within this structural class.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling reactions, similar to methods described for triazine-substituted analogs . However, the fluorinated phenyl group may require specialized reagents (e.g., fluorinated aryl boronic acids).
- Gaps in Evidence: The provided materials lack comparative bioactivity data (e.g., IC~50~, binding affinities) for the target compound.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves multi-step processes, including condensation reactions between aromatic aldehydes and coumarin derivatives under acidic conditions . Key steps include:
- Functionalization of the chromenone core via nucleophilic substitution or esterification.
- Introduction of the 3-fluoro-4-methoxyphenyl group using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Optimization of solvent systems (e.g., dichloromethane or DMF) and temperature (60–80°C) to enhance yield and purity.
Validation via HPLC or LC-MS is critical to monitor intermediate purity .
Basic: What analytical techniques are most effective for structural elucidation?
Answer:
A combination of NMR spectroscopy (¹H, ¹³C, and 2D-COSY for substituent mapping) and X-ray crystallography (for absolute stereochemistry) is recommended .
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
- FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
For complex fused-ring systems, computational tools (DFT calculations) can predict electronic properties .
Advanced: How does the fluorophenyl-methoxy substituent influence reactivity in oxidation or substitution reactions?
Answer:
The 3-fluoro-4-methoxyphenyl group enhances electrophilic reactivity due to:
- Electron-withdrawing fluorine increasing susceptibility to nucleophilic attack.
- Methoxy group stabilizing intermediates via resonance.
In oxidation reactions , the ketone moiety (2-oxoethoxy) can form quinones under strong acidic conditions (e.g., HNO₃/H₂SO₄), while reduction with NaBH₄ selectively targets the carbonyl group . Substitution reactions (e.g., halogenation) require catalysts like FeCl₃ to direct regioselectivity .
Advanced: What methodologies are used to evaluate its biological activity, and how can assay variability be minimized?
Answer:
- In vitro assays : Use standardized cell lines (e.g., HEK293 or HeLa) for cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition).
- Enzyme kinetics : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to targets like kinases or GPCRs .
- Mitigate variability via triplicate experiments, positive controls (e.g., dexamethasone for anti-inflammatory studies), and normalization to protein content .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Answer:
- Systematic substituent modification : Replace the methoxy group with bulkier alkoxy groups (e.g., ethoxy) to assess steric effects on receptor binding.
- Fluorine positional isomers : Compare 3-fluoro vs. 4-fluoro analogs to determine electronic effects on activity.
- Core modifications : Introduce methyl groups at the cyclopentane ring to study conformational rigidity .
Data analysis via multivariate regression or machine learning (e.g., Random Forest) identifies critical pharmacophores .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay conditions (e.g., cell type, concentration) or compound purity . Strategies include:
- Reproducibility checks : Independent synthesis and bioactivity validation.
- Meta-analysis : Cross-reference data from peer-reviewed studies (avoiding non-validated sources).
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity .
Advanced: What strategies are recommended for developing stability-indicating analytical methods?
Answer:
- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products.
- HPLC-DAD/UV : Use C18 columns (e.g., Agilent Zorbax) with gradient elution (acetonitrile/water + 0.1% TFA) to separate degradation peaks.
- Validation : Assess linearity (R² > 0.999), precision (%RSD < 2%), and LOD/LOQ .
Advanced: How can solubility and stability be improved for in vivo studies?
Answer:
- Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility.
- Nanoparticle encapsulation : Use PLGA or liposomes to improve bioavailability.
- pH adjustment : Buffered solutions (pH 7.4) prevent precipitation in physiological conditions.
Stability is monitored via accelerated storage tests (40°C/75% RH for 6 months) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
